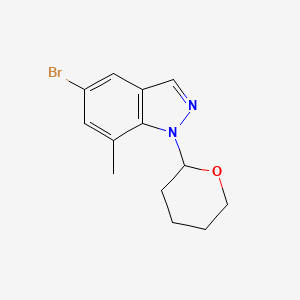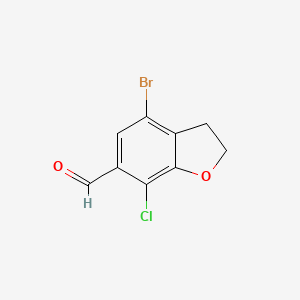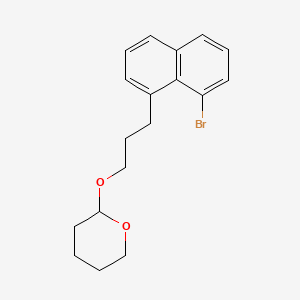
2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(8-bromo-1-naphthalenyl)propoxy]tetrahydro-2H-Pyran is a synthetic organic compound that features a tetrahydro-2H-pyran ring substituted with a 3-(8-bromo-1-naphthalenyl)propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(8-bromo-1-naphthalenyl)propoxy]tetrahydro-2H-Pyran typically involves the following steps:
Formation of the 8-bromo-1-naphthalenyl intermediate: This step involves the bromination of 1-naphthalene to introduce a bromine atom at the 8-position.
Preparation of the propoxy linker: The 8-bromo-1-naphthalenyl intermediate is then reacted with 3-chloropropanol to form the 3-(8-bromo-1-naphthalenyl)propoxy intermediate.
Cyclization to form the tetrahydro-2H-pyran ring: The final step involves the cyclization of the 3-(8-bromo-1-naphthalenyl)propoxy intermediate with tetrahydrofuran under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(8-bromo-1-naphthalenyl)propoxy]tetrahydro-2H-Pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydro-2H-pyran ring can be oxidized to form the corresponding lactone.
Reduction Reactions: The naphthalene ring can be reduced to form the corresponding dihydronaphthalene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Products include various substituted naphthalene derivatives.
Oxidation Reactions: Products include lactones.
Reduction Reactions: Products include dihydronaphthalene derivatives.
Scientific Research Applications
2-[3-(8-bromo-1-naphthalenyl)propoxy]tetrahydro-2H-Pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(8-bromo-1-naphthalenyl)propoxy]tetrahydro-2H-Pyran involves its interaction with specific molecular targets. The bromine atom in the naphthalene ring can form halogen bonds with target proteins, while the tetrahydro-2H-pyran ring can interact with hydrophobic pockets in the target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar structure but lacks the naphthalene ring.
2-(3-Chloropropoxy)tetrahydro-2H-pyran: Similar structure but with a chlorine atom instead of a bromine atom.
2-(3-Butynyloxy)tetrahydro-2H-pyran: Similar structure but with a butynyl group instead of a naphthalene ring.
Uniqueness
2-[3-(8-bromo-1-naphthalenyl)propoxy]tetrahydro-2H-Pyran is unique due to the presence of both the naphthalene ring and the tetrahydro-2H-pyran ring in its structure. This combination of structural features imparts unique chemical and biological properties to the compound, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C18H21BrO2 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-[3-(8-bromonaphthalen-1-yl)propoxy]oxane |
InChI |
InChI=1S/C18H21BrO2/c19-16-10-4-8-14-6-3-7-15(18(14)16)9-5-13-21-17-11-1-2-12-20-17/h3-4,6-8,10,17H,1-2,5,9,11-13H2 |
InChI Key |
NLWNGMYUEXWQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCC2=CC=CC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


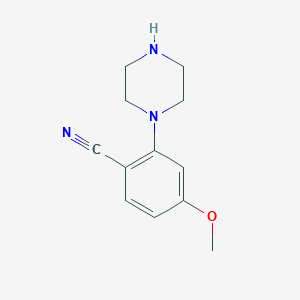


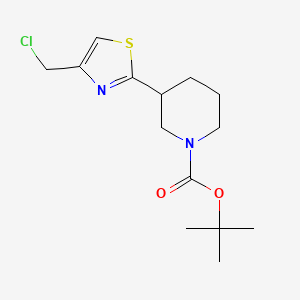
![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)

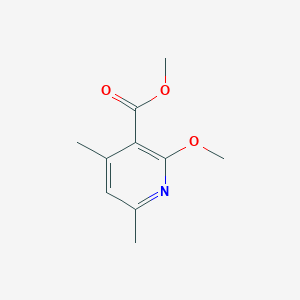
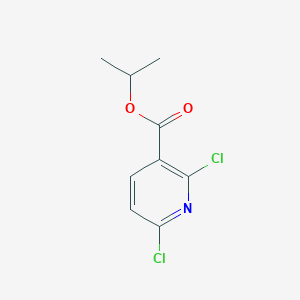
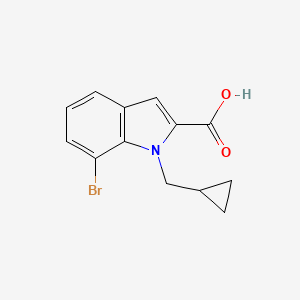
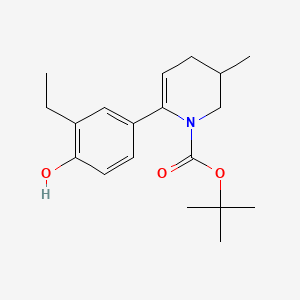
![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)
